Dutasteride-13C6, commonly known as dutasteride, is a medication primarily used to treat benign prostatic hyperplasia (BPH). It functions as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone (DHT), a hormone that plays a key role in the development of BPH and male pattern hair loss54. The efficacy and safety of dutasteride have been extensively studied in various clinical settings, including its long-term use in men with symptomatic BPH13, its effects on bone mineral density and serum lipoproteins in healthy young men2, and its potential for treating male pattern hair loss4.
The molecular structure of dutasteride-13C6 is identical to that of dutasteride, with the exception of the six 13C isotopes. Dutasteride itself consists of a steroid nucleus with a 4-azasteroid structure and a butanamide side chain []. The exact positions of the 13C isotopes within the molecule are not specified in the provided literature.
Dutasteride exerts its therapeutic effects by inhibiting the 5α-reductase enzymes, leading to a significant decrease in serum DHT levels25. This reduction in DHT results in decreased stimulation of androgen receptors in the prostate, which in turn leads to a reduction in prostate volume and improvement in urinary flow rates13. Additionally, dutasteride has been shown to have a minimal and reversible effect on serum prostate-specific antigen (PSA) levels and sexual function2. The drug's ability to inhibit both isoenzymes of 5α-reductase distinguishes it from other similar medications and contributes to its near-complete suppression of serum DHT5.
Dutasteride has demonstrated significant improvements in urinary symptoms and flow rate, as well as reductions in total prostate volume (TPV) in men with symptomatic BPH. Long-term treatment with dutasteride was associated with a durable reduction in the risk of acute urinary retention (AUR) and BPH-related surgery over a 4-year treatment period13. The combination of dutasteride with tamsulosin, an α-adrenergic blocker, has been well-tolerated and provided the added benefit of rapid symptomatic relief5.
In a randomized, double-blind, placebo-controlled phase III study, dutasteride at a dose of 0.5 mg daily was found to significantly improve hair growth in male patients with male pattern hair loss. The study reported an increase in hair counts and positive assessments of hair growth by subjects and investigators, with no major differences in adverse events compared to the placebo group4.
Dutasteride has been evaluated for its role in chemoprevention and treatment of prostate cancer. It has been shown to possess tumor regression properties in vitro, and its potential in reducing prostate cancer events is being investigated in ongoing clinical trials58.
Studies have explored the effects of dutasteride on gene expression in prostate cancer xenografts, revealing insights into its molecular mechanisms of action8. Additionally, research has been conducted on the interaction of dutasteride with human alpha-2-macroglobulin, a proteinase inhibitor, which may have implications for its use in prostate cancer treatment10.
Dutasteride has been studied for its neuroprotective effects in models of Parkinson's disease. It has been shown to prevent the loss of striatal dopamine and its metabolites, suggesting a potential role in early-stage neuroprotection9.
To enhance the delivery of dutasteride to hair follicles and reduce systemic effects, research has been conducted on the preparation and characterization of dutasteride-loaded nanostructured lipid carriers. These carriers have been coated with stearic acid-chitosan oligomer for topical delivery, showing promise for the promotion of hair growth with reduced cytotoxicity7.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7